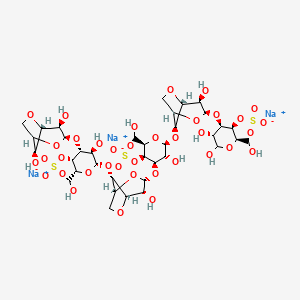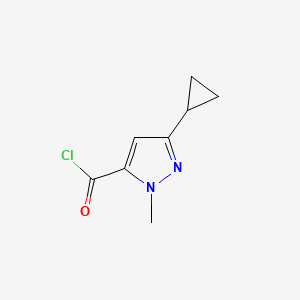
Demethoxy-7-O-methylcapillarisin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethoxy-7-O-methylcapillarisin: is a flavonoid derivative extracted from the herb Artemisia rupestris. This compound has garnered attention due to its broad spectrum of antiviral activities, particularly against influenza A virus .
Wirkmechanismus
Demethoxy-7-O-methylcapillarisin (DMO-CAP)
is a flavonoid derivative of Artemisia rupestris L. with significant antiviral properties . Here is an overview of its mechanism of action:
Target of Action
DMO-CAP’s primary targets are the p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK . These proteins play a crucial role in cellular responses to a variety of stimuli and are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
DMO-CAP interacts with its targets by inducing their phosphorylation . This leads to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression then activates the IFN response and induces the expression of IFN-stimulated genes .
Biochemical Pathways
The activation of the Nrf2/HO-1 pathway by DMO-CAP leads to a cascade of downstream effects. The up-regulation of HO-1 expression activates the IFN response, which in turn induces the expression of IFN-stimulated genes . These genes play a crucial role in the body’s antiviral defense mechanisms .
Pharmacokinetics
Result of Action
The activation of the HO-1-mediated IFN response by DMO-CAP leads to efficient anti-influenza A virus (IAV) effects . It inhibits IAV replication, thereby exerting a broad spectrum of antiviral activities against IAV in vitro .
Biochemische Analyse
Cellular Effects
Demethoxy-7-O-methylcapillarisin has been found to exhibit a broad spectrum of antiviral activities against Influenza A virus (IAV) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. This activation leads to the up-regulation of HO-1 expression, which in turn activates the IFN response and induces the expression of IFN-stimulated genes, thereby leading to efficient anti-IAV effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Demethoxy-7-O-methylcapillarisin can be synthesized through various organic reactions involving the starting materials derived from Artemisia rupestris. The synthesis typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from Artemisia rupestris using solvents like chloroform and ethyl acetate. The extracted compound is then purified and crystallized to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Demethoxy-7-O-methylcapillarisin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Demethoxy-7-O-methylcapillarisin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against influenza A virus.
Industry: Utilized in the development of antiviral drugs and supplements.
Vergleich Mit ähnlichen Verbindungen
6-Demethoxy-4’-O-methylcapillarisin: Another flavonoid derivative with similar antiviral properties.
Scopolin: A compound with similar structural features and biological activities.
Uniqueness: Demethoxy-7-O-methylcapillarisin stands out due to its specific activation of the Nrf2/heme oxygenase-1 pathway, which is a unique mechanism among flavonoid derivatives. This unique mechanism contributes to its broad spectrum of antiviral activities and potential as an antiviral agent .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNDYPDNBEAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20813518 |
Source


|
| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-37-3 |
Source


|
| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B590664.png)





